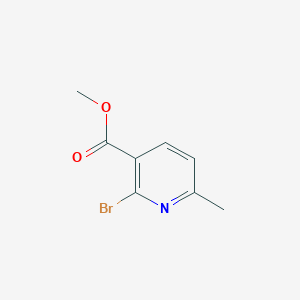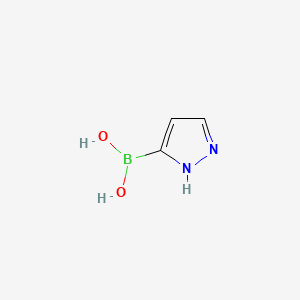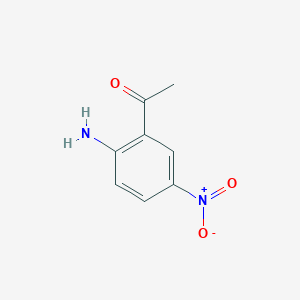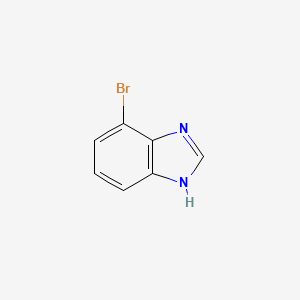
1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid
Übersicht
Beschreibung
The compound "1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid" is a chemical structure that is part of a broader class of organic compounds known as cyclopropanes. These compounds are characterized by a three-membered ring consisting of carbon atoms, which imparts significant strain and unique reactivity to the molecule. The presence of the 3,4-dimethoxyphenyl group suggests potential for interaction with biological systems, as methoxy groups are common in bioactive molecules.
Synthesis Analysis
The synthesis of cyclopropane derivatives can be achieved through various methods. For instance, cyclopropanation of alkenylboronic esters using a chiral auxiliary has been demonstrated, which could potentially be applied to the synthesis of "1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid" . Additionally, the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation has been used to create a related cyclobutane derivative, indicating that similar strategies might be employed for cyclopropane synthesis .
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives can be quite complex. For example, the crystal structure of a related compound, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, revealed a slightly distorted square-planar arrangement of the central four-membered ring . Although this is a cyclobutane, it provides insight into the potential planarity and substituent effects in cyclopropane analogs.
Chemical Reactions Analysis
Cyclopropane compounds can undergo various chemical reactions due to the ring strain and reactivity of the three-membered ring. For example, the Matteson homologation reaction has been used to create advanced intermediates for oligocyclopropane synthesis . Furthermore, cyclopropane derivatives have been shown to undergo transformations such as oxidation, reduction, and reactions under acidic, basic, or radical conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The presence of substituents like the dimethoxyphenyl group can affect properties such as solubility, boiling point, and reactivity. For example, the inclusion of dimethyl sulphoxide with a cyclopropane-1,2-dicarboxylic acid derivative demonstrated the potential for forming inclusion complexes, which could alter the physical properties of the compound . Additionally, the interaction of cyclopropane derivatives with enzymes, such as the inhibition of carbonic anhydrase isoenzymes by bromophenol derivatives incorporating cyclopropane moieties, indicates that these compounds can have significant biological activity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid and its derivatives are used in various chemical syntheses. For example, they have been employed in the synthesis of fluorinated analogs of amino acids, demonstrating their utility in creating structurally diverse molecules (Sloan & Kirk, 1997).
These compounds have also been utilized in the synthesis of N-cyclopropanecarboxyl-N'-pyridin-2-yl thiourea derivatives, known for their biological activity. This illustrates the role of 1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid in the development of bioactive molecules (Tian et al., 2009).
Biological Activities
- Compounds containing the 1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid moiety have shown potential in inhibiting certain enzymes. For instance, they have demonstrated inhibitory effects on carbonic anhydrase and acetylcholinesterase enzymes. These properties are crucial in researching treatments for diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Crystal and Molecular Structure Analysis
- The study of crystal and molecular structures of derivatives of 1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid is significant in understanding the physical and chemical properties of these compounds. Such analyses contribute to the development of new materials and pharmaceuticals (Shabir et al., 2020).
Synthesis of Novel Derivatives
- Research has focused on the synthesis of novel derivatives of 1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid, which can be used in further pharmaceutical and chemical research. These efforts highlight the versatility and importance of this compound in synthetic chemistry (Aghekyan et al., 2009).
Safety and Hazards
This compound is classified as having acute toxicity (oral and inhalation), causing eye irritation, and potentially causing respiratory tract irritation . It is recommended to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a dust respirator .
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-9-4-3-8(7-10(9)16-2)12(5-6-12)11(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELRPROQUKLRFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469718 | |
| Record name | 1-(3,4-dimethoxyphenyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid | |
CAS RN |
862821-16-7 | |
| Record name | 1-(3,4-dimethoxyphenyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





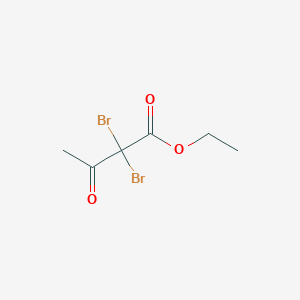
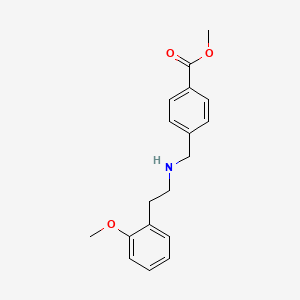
![(3As,4S,5S,6aR)-4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B1279491.png)
![4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1279492.png)


